2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2,5-dimethoxyphenyl)thiazole
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Description
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2,5-dimethoxyphenyl)thiazole is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Thiazole derivatives are frequently synthesized and structurally characterized to explore their potential applications. For example, compounds with similar structures have been synthesized, demonstrating the versatility of thiazole derivatives in creating compounds with potential applications in materials science and pharmaceuticals (Kariuki et al., 2021).
Antimicrobial Agents
Thiazole derivatives have been synthesized for evaluation as antimicrobial agents, suggesting their potential in the development of new antibacterial and antifungal drugs. The synthesis of formazans from Mannich base of thiazole derivatives demonstrated moderate activity against pathogenic strains, highlighting the antimicrobial potential of these compounds (Sah et al., 2014).
Corrosion Inhibition
In the field of material science, thiazole derivatives have been explored as corrosion inhibitors, indicating their potential application in protecting metals against corrosion. This is particularly relevant in industrial settings where metal preservation is critical (Yadav et al., 2015).
Antitumor Activities
Thiazole derivatives have also been investigated for their antitumor activities, underscoring their significance in the development of new anticancer drugs. The synthesis and structural analysis of such compounds provide insights into their potential therapeutic applications (Ling et al., 2008).
Theoretical Studies
Additionally, theoretical studies on thiazole derivatives have been conducted to understand their chemical properties and interactions at the molecular level. This research aids in the design of compounds with specific desired activities, such as hydrogen bond formation in thiazole derivatives, which could influence their application in drug design (Castro et al., 2007).
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(2,5-dimethoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-12-19(23-24-25(12)14-6-4-5-13(21)9-14)20-22-17(11-28-20)16-10-15(26-2)7-8-18(16)27-3/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBUTIGJKKZIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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